molecular formula C14H16N4O4 B11154459 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid

2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid

Cat. No.: B11154459
M. Wt: 304.30 g/mol
InChI Key: SPJWSHIPSVMOHD-UHFFFAOYSA-N
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Description

2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]BUTANOIC ACID is a complex organic compound that belongs to the class of benzotriazines Benzotriazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]BUTANOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of o-phenylenediamine with nitrous acid can yield the benzotriazine ring.

    Attachment of the Propanamide Group: The propanamide group can be introduced through an amide coupling reaction. This step often involves the use of coupling reagents such as carbodiimides or uronium salts.

    Introduction of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The benzotriazine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]BUTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including its role as a modulator of specific biological pathways.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]BUTANOIC ACID involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity. The compound can also inhibit or activate enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZINE: A simpler analog that lacks the propanamide and butanoic acid groups.

    3-HYDROXY-1,2,3-BENZOTRIAZIN-4(3H)-ONE: Another benzotriazine derivative with a hydroxyl group.

Uniqueness

2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]BUTANOIC ACID is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the propanamide and butanoic acid groups allows for additional interactions and modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]butanoic acid

InChI

InChI=1S/C14H16N4O4/c1-2-10(14(21)22)15-12(19)7-8-18-13(20)9-5-3-4-6-11(9)16-17-18/h3-6,10H,2,7-8H2,1H3,(H,15,19)(H,21,22)

InChI Key

SPJWSHIPSVMOHD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(=O)CCN1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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